
6-Benzyloxypyridin-2-ylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyloxypyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules and is widely utilized in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Benzyloxypyridin-2-ylmagnesium bromide typically involves the reaction of 6-benzyloxypyridine with magnesium in the presence of a halogen source, such as bromine, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Starting Materials: 6-benzyloxypyridine, magnesium turnings, bromine.
Solvent: Anhydrous tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors equipped with efficient stirring and temperature control.
Inert Atmosphere: Maintaining an inert atmosphere throughout the process to avoid contamination.
Purification: The crude product is often purified by distillation or recrystallization to obtain the desired concentration of 0.25 M in THF.
化学反应分析
Types of Reactions
6-Benzyloxypyridin-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Used in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Anhydrous THF, diethyl ether.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkylated Products: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
科学研究应用
6-Benzyloxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Development of drug candidates and intermediates for pharmaceuticals.
Industry: Production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 6-Benzyloxypyridin-2-ylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to form new carbon-carbon bonds efficiently.
Molecular Targets: Carbonyl groups, alkyl halides.
Pathways Involved: Formation of tetrahedral intermediates in nucleophilic addition reactions, transition states in substitution and coupling reactions.
相似化合物的比较
6-Benzyloxypyridin-2-ylmagnesium bromide can be compared with other Grignard reagents and organomagnesium compounds:
2-Pyridylmagnesium Bromide: Similar structure but lacks the benzyloxy group, making it less sterically hindered.
Phenylmagnesium Bromide: More commonly used Grignard reagent with a simpler structure.
6-Methoxypyridin-2-ylmagnesium Bromide: Similar to this compound but with a methoxy group instead of a benzyloxy group, affecting its reactivity and steric properties.
Conclusion
This compound, 0.25 M in THF, is a valuable reagent in organic synthesis, offering unique reactivity and versatility. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it an essential tool for researchers and industrial chemists alike.
属性
分子式 |
C12H10BrMgNO |
|---|---|
分子量 |
288.42 g/mol |
IUPAC 名称 |
magnesium;6-phenylmethoxy-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C12H10NO.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-8H,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
JOPSVFMLDXPOKA-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C[C-]=N2.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)


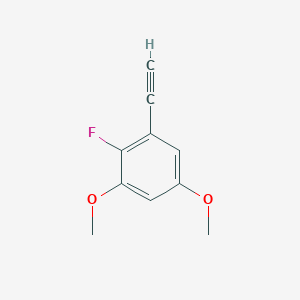


![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
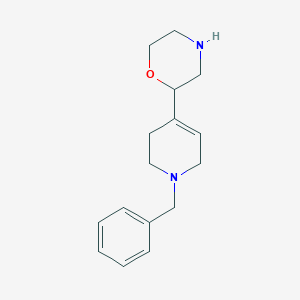
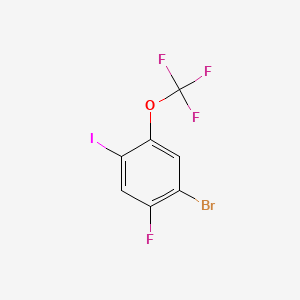
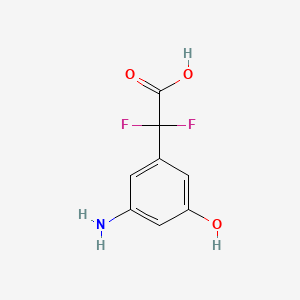
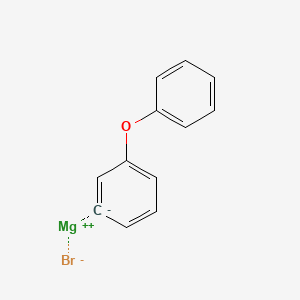
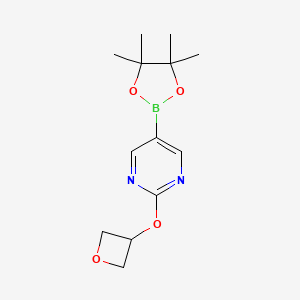
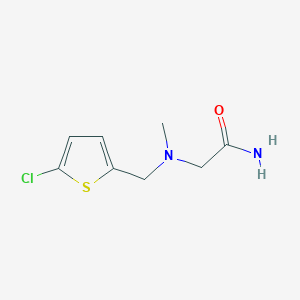
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
